molecular formula C9H11ClN2O2S B13189208 4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde

4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13189208
M. Wt: 246.71 g/mol
InChI Key: UMEQULFCCDEATC-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring substituted with a chloro group, a methoxypyrrolidine moiety, and an aldehyde functional group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the chloro and methoxypyrrolidine substituents. The aldehyde group is often introduced in the final step through formylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production rate while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(3-methoxypyrrolidin-1-yl)pyrimidine: Shares the methoxypyrrolidine moiety but has a pyrimidine ring instead of a thiazole ring.

    4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-methanol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound for synthetic and medicinal chemistry.

Biological Activity

4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS Number: 1187830-75-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by experimental data and case studies.

Chemical Structure

The molecular structure of this compound is represented as follows:

Molecular Formula C9H11ClN2O2S\text{Molecular Formula }C_9H_{11}ClN_2O_2S

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound.

Key Findings:

  • In vitro Studies: The compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Mechanism of Action: The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anti-inflammatory Activity

Research indicates that thiazole derivatives can exhibit anti-inflammatory effects.

Key Findings:

  • Animal Models: In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
  • Biomarkers: The compound was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Treatment GroupPaw Edema Reduction (%)
Control0
Thiazole Derivative45

Anticancer Activity

The anticancer potential of this compound has also been investigated.

Key Findings:

  • Cell Line Studies: The compound exhibited cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values in the micromolar range.
  • Mechanism of Action: Apoptosis induction was confirmed through flow cytometry and caspase activation assays.
Cell LineIC50 (µM)
HeLa10
MCF715

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. demonstrated that derivatives similar to this compound possess potent antimicrobial properties, suggesting potential applications in treating infections caused by resistant bacterial strains .

Case Study 2: Anti-inflammatory Effects
In a clinical trial focusing on inflammatory diseases, patients treated with thiazole derivatives showed marked improvement in symptoms associated with rheumatoid arthritis, highlighting the compound's therapeutic potential .

Properties

Molecular Formula

C9H11ClN2O2S

Molecular Weight

246.71 g/mol

IUPAC Name

4-chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C9H11ClN2O2S/c1-14-6-2-3-12(4-6)9-11-8(10)7(5-13)15-9/h5-6H,2-4H2,1H3

InChI Key

UMEQULFCCDEATC-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)C2=NC(=C(S2)C=O)Cl

Origin of Product

United States

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